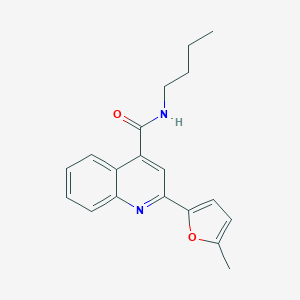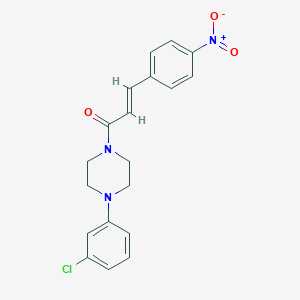![molecular formula C36H26N4O4 B330553 2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330553.png)
2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with furyl and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and furyl intermediates, followed by their coupling through amide bond formation.
Preparation of 2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid: This intermediate can be synthesized via a Friedländer synthesis, where an appropriate aniline derivative reacts with a ketone in the presence of an acid catalyst.
Formation of the amide bond: The carboxylic acid group of 2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 3-aminophenyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furyl and quinoline rings can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of alcohols or amines from carbonyl groups.
Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Research: It is used as a probe to study the binding interactions with various biomolecules, including proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and light-emitting materials.
Mecanismo De Acción
The mechanism of action of 2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can inhibit topoisomerase enzymes, preventing the relaxation of supercoiled DNA, which is essential for cell division.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid
- 3-aminophenyl-2-(5-methyl-2-furyl)-4-quinolinecarboxamide
Uniqueness
2-(5-METHYL-2-FURYL)-N~4~-[3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE is unique due to its dual quinoline and furyl moieties, which confer distinct electronic and steric properties. This makes it particularly effective in binding to biological targets and exhibiting diverse chemical reactivity.
Propiedades
Fórmula molecular |
C36H26N4O4 |
|---|---|
Peso molecular |
578.6 g/mol |
Nombre IUPAC |
2-(5-methylfuran-2-yl)-N-[3-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C36H26N4O4/c1-21-14-16-33(43-21)31-19-27(25-10-3-5-12-29(25)39-31)35(41)37-23-8-7-9-24(18-23)38-36(42)28-20-32(34-17-15-22(2)44-34)40-30-13-6-4-11-26(28)30/h3-20H,1-2H3,(H,37,41)(H,38,42) |
Clave InChI |
SVLVAIVVPSHNCG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(O7)C |
SMILES canónico |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(O7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B330471.png)

![methyl 2-(3-iodobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B330474.png)

![2-{[2-(2,4-Dichlorophenoxy)propanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B330479.png)
![3-(4-methylphenyl)-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B330482.png)
![1-[(2-Chloro-3-pyridinyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B330483.png)
![1-[3-(2-Chlorophenyl)acryloyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B330487.png)
![2-{[3-(4-Methoxyphenyl)acryloyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B330489.png)
![2-(3-METHYLPHENYL)-N~4~-[2-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330490.png)
![Propyl 2-[(3-cyclopentylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330492.png)
![2-(4-Ethoxyphenyl)-4-[(2-ethyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B330493.png)

